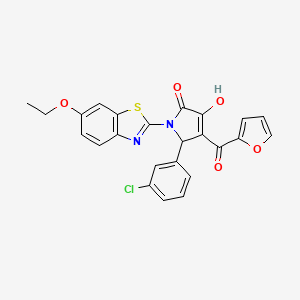
Furan-2-yl(isoquinolin-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-yl(isoquinolin-1-yl)methanol is an organic compound with the molecular formula C14H11NO2. It contains a furan ring and an isoquinoline ring connected by a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(isoquinolin-1-yl)methanol typically involves the reaction of isoquinoline derivatives with furan derivatives under specific conditions. One common method is the condensation reaction between isoquinoline and furan-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(isoquinolin-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The furan ring can be reduced to form a tetrahydrofuran ring.
Substitution: The hydrogen atoms on the furan and isoquinoline rings can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly used
Major Products Formed
Oxidation: Formation of furan-2-yl(isoquinolin-1-yl)ketone.
Reduction: Formation of tetrahydrothis compound.
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
Furan-2-yl(isoquinolin-1-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Furan-2-yl(isoquinolin-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-ylmethanol
- Isoquinolin-1-ylmethanol
- Furan-2-yl(isoquinolin-1-yl)ketone
Uniqueness
Furan-2-yl(isoquinolin-1-yl)methanol is unique due to its combination of a furan ring and an isoquinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and stability, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H11NO2 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
furan-2-yl(isoquinolin-1-yl)methanol |
InChI |
InChI=1S/C14H11NO2/c16-14(12-6-3-9-17-12)13-11-5-2-1-4-10(11)7-8-15-13/h1-9,14,16H |
InChI Key |
HAOHDEQITLWMIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(C3=CC=CO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-dimethylphenoxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12146064.png)
![N-naphthyl-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d] pyrimidin-2-ylthio))acetamide](/img/structure/B12146077.png)
![{3-[(5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)amino]propyl}dimethylamine](/img/structure/B12146086.png)
![1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one](/img/structure/B12146090.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12146105.png)
![3-hydroxy-6-(hydroxymethyl)-2-{(pyridin-2-ylamino)[4-(trifluoromethyl)phenyl]methyl}-4H-pyran-4-one](/img/structure/B12146108.png)
![3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1-methyl-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12146113.png)
![Ethanamine, N-[4-(4-bromophenyl)-3-ethyl-2(3H)-thiazolylidene]-](/img/structure/B12146120.png)
![2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B12146124.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)aceta mide](/img/structure/B12146126.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12146132.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12146137.png)
![4-fluoro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12146140.png)
